N-(4-acetylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
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Overview
Description
N-(4-acetylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylphenyl group, a pyrazolyl group, and a dihydropyrimidinyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolyl intermediate: This step involves the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents to introduce the necessary functional groups.
Synthesis of the dihydropyrimidinyl intermediate: This step involves the cyclization of appropriate precursors to form the dihydropyrimidinyl ring.
Coupling of intermediates: The final step involves the coupling of the pyrazolyl and dihydropyrimidinyl intermediates with the acetylphenyl group under specific reaction conditions, such as the use of catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-acetylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide: Similar structure but lacks the dihydropyrimidinyl group.
N-(4-acetylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide: Similar structure but lacks the acetylphenyl group.
Uniqueness
N-(4-acetylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is unique due to the presence of both the pyrazolyl and dihydropyrimidinyl groups, which contribute to its diverse chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific research applications.
Biological Activity
N-(4-acetylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial and anticancer properties, while also discussing its structural characteristics and synthesis.
Structural Characteristics
The compound features a unique combination of functional groups:
- Acetylphenyl Group : Provides hydrophobic interactions.
- Pyrazole Moiety : Known for diverse biological activities.
- Pyrimidine Derivative : Enhances interactions with biological targets.
This structural complexity suggests a potential for varied biological activity through interactions with specific molecular targets.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Research highlights include:
- Bactericidal Action : The compound shows effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis .
Microorganism | MIC (μM) | Activity Type |
---|---|---|
Staphylococcus aureus | 15.625–62.5 | Bactericidal |
Enterococcus faecalis | 62.5–125 | Bactericidal |
The mechanism of action appears to involve the inhibition of protein synthesis pathways and nucleic acid production, contributing to its bactericidal effects .
Anticancer Properties
In addition to its antimicrobial effects, the compound has shown promise in anticancer applications:
- Cell Proliferation Inhibition : Studies on multicellular spheroids have identified this compound as a potential anticancer agent, demonstrating significant reductions in cell viability and proliferation in various cancer cell lines .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds with structural similarities to this compound. These findings help contextualize its potential applications:
-
Compound Similarity Analysis :
- Compounds with pyrazole and pyrimidine structures often exhibit similar biological activities. For instance, derivatives of pyrazoles have been linked to anticancer properties due to their ability to inhibit specific signaling pathways involved in tumor growth.
-
Mechanistic Insights :
- Ongoing research aims to elucidate the specific molecular targets of N-(4-acetylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-y]acetamide. Understanding these interactions is crucial for developing targeted therapies.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-12-10-13(2)26(24-12)21-22-15(4)14(3)20(29)25(21)11-19(28)23-18-8-6-17(7-9-18)16(5)27/h6-10H,11H2,1-5H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNAACDLHQYYGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=C(C(=O)N2CC(=O)NC3=CC=C(C=C3)C(=O)C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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